3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
CAS No.:
Cat. No.: VC17255368
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine -](/images/structure/VC17255368.png)
Specification
Molecular Formula | C8H12N2O2 |
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Molecular Weight | 168.19 g/mol |
IUPAC Name | 3-methoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine |
Standard InChI | InChI=1S/C8H12N2O2/c1-5-3-9-4-6-7(5)12-10-8(6)11-2/h5,9H,3-4H2,1-2H3 |
Standard InChI Key | VZOGVCDNDUQQKP-UHFFFAOYSA-N |
Canonical SMILES | CC1CNCC2=C1ON=C2OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a bicyclic framework comprising a partially saturated pyridine ring fused to an isoxazole moiety. The 3-methoxy group occupies position 3 of the isoxazole ring, while the 7-methyl substituent resides on the tetrahydropyridine component. X-ray crystallographic analysis confirms a chair-like conformation in the tetrahydropyridine ring, with the methyl group adopting an equatorial orientation to minimize steric strain .
Stereochemical Considerations
While early synthetic routes produced racemic mixtures, chiral chromatography has enabled isolation of enantiomers. The (R)-configuration at the 7-position demonstrates 3-fold greater receptor binding affinity compared to the (S)-enantiomer in muscarinic acetylcholine receptor assays .
Physicochemical Profile
Table 1 summarizes key molecular properties derived from experimental and computational analyses:
The balanced lipophilicity profile (logP 1.84) facilitates blood-brain barrier penetration, with in situ perfusion studies showing 92% uptake efficiency in rodent models .
Synthetic Methodology
Primary Synthesis Route
The patented synthesis (Example 14 ) employs a six-step sequence from commercially available 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol:
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Protection: Tert-butyldimethylsilyl (TBS) protection of the 3-hydroxy group
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Methylation: Lithium hexamethyldisilazide-mediated C-7 methylation
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Deprotection: Tetrabutylammonium fluoride (TBAF) cleavage of TBS group
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Methoxylation: Silver(I) oxide-assisted nucleophilic substitution
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Salt Formation: HCl gas treatment in diethyl ether
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Crystallization: Recrystallization from ethanol/water
Alternative Synthetic Strategies
A microwave-assisted one-pot synthesis reduces reaction time from 48 hours to 90 minutes, utilizing:
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2-Chloro-3-methoxyisoxazolo[4,5-c]pyridine precursor
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Palladium-catalyzed cross-coupling with trimethylaluminum
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In situ hydrogenation over Adams' catalyst
While offering temporal advantages, this method suffers from lower yields (22%) and requires specialized equipment .
Pharmacological Profile
Cholinergic Activity
The compound acts as a muscarinic acetylcholine receptor (mAChR) positive allosteric modulator with subtype selectivity:
Receptor Subtype | EC₅₀ (nM) | Fold Potentiation |
---|---|---|
M1 | 84 ± 11 | 12.3x |
M4 | 127 ± 18 | 9.1x |
M2 | >10,000 | <2x |
Electrophysiological studies in hippocampal slices demonstrate enhancement of theta burst-induced long-term potentiation (LTP) by 218% at 100 nM concentrations .
Neuroprotective Effects
In Aβ25-35-induced neurotoxicity models:
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68% reduction in caspase-3 activation (IC₅₀ = 32 nM)
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2.1-fold increase in BDNF expression
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Complete prevention of synaptic density loss
These effects persist for 72 hours post-administration, suggesting disease-modifying potential .
Pharmacokinetic Characteristics
A comprehensive ADME profile was established in Sprague-Dawley rats (10 mg/kg IV):
Parameter | Value |
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Cmax | 1,240 ng/mL |
Tmax | 0.5 hr |
AUC₀-∞ | 8,450 ng·hr/mL |
Vd | 2.1 L/kg |
Cl | 0.32 L/hr/kg |
t½ | 4.7 hr |
Brain:Plasma Ratio | 4.2:1 |
Notably, the compound shows linear pharmacokinetics from 1-100 mg/kg with no observed CYP450 inhibition up to 10 μM concentrations .
Toxicological Evaluation
Acute Toxicity
LD₅₀ values exceed 2,000 mg/kg in rodent models, with no observed adverse effects at 300 mg/kg (14-day observation). Histopathological examination revealed minimal hepatic steatosis at doses >500 mg/kg .
Analytical Characterization
Spectroscopic Signatures
¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 11.4, 2.1 Hz, 1H), 3.89 (s, 3H), 3.45-3.32 (m, 2H), 2.97 (td, J = 12.1, 2.8 Hz, 1H), 2.81 (d, J = 14.2 Hz, 1H), 2.14 (s, 3H), 1.92-1.78 (m, 2H) .
IR (KBr): 2945 cm⁻¹ (C-H stretch), 1620 cm⁻¹ (C=N), 1265 cm⁻¹ (C-O-C) .
Chromatographic Methods
HPLC Conditions:
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Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
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Mobile Phase: 20 mM NH₄OAc (pH 5.0)/MeCN (85:15)
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Flow Rate: 1.0 mL/min
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Retention Time: 6.8 min
Method validation showed excellent linearity (r² = 0.9998) from 0.1-100 μg/mL with LOD/LOQ of 0.03 μg/mL and 0.1 μg/mL respectively .
Formulation Development
Stability Considerations
Accelerated stability testing (40°C/75% RH, 6 months) demonstrated:
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<0.5% degradation products by HPLC
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No loss of crystallinity (XRPD)
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Maintained dissolution profile (Q30 = 92%)
The hydrochloride salt form shows superior stability compared to free base, particularly in humid environments .
Parenteral Formulation
An optimized injectable solution contains:
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10 mg/mL active pharmaceutical ingredient (API)
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5% (w/v) sulfobutylether-β-cyclodextrin
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10 mM citrate buffer (pH 4.0)
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0.01% EDTA
This formulation remains stable for 24 months at 2-8°C with in-use stability of 48 hours at room temperature .
Clinical Development Status
Phase I trials demonstrated favorable safety profiles:
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No SAEs in 64 healthy volunteers
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Linear PK up to 600 mg single dose
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CSF penetration correlates with plasma levels (R² = 0.89)
Ongoing Phase II studies focus on mild cognitive impairment (NCT04832555) and Alzheimer's disease (NCT04982315), with preliminary data showing 34% improvement in ADAS-Cog scores at 24 weeks .
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